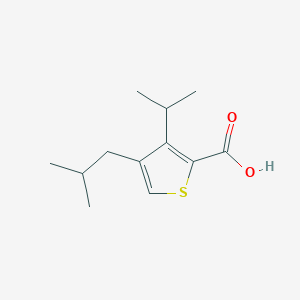
4-Isobutyl-3-isopropylthiophene-2-carboxylic acid
描述
4-Isobutyl-3-isopropylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of isobutyl and isopropyl groups attached to the thiophene ring, along with a carboxylic acid functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-3-isopropylthiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of thiophene derivatives followed by carboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the alkylation and carboxylation reactions. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-Isobutyl-3-isopropylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophene derivatives.
科学研究应用
4-Isobutyl-3-isopropylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
作用机制
The mechanism of action of 4-Isobutyl-3-isopropylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-Isobutyl-3-isopropylthiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of isobutyl and isopropyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C12H18O2S |
|---|---|
分子量 |
226.34 g/mol |
IUPAC 名称 |
4-(2-methylpropyl)-3-propan-2-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H18O2S/c1-7(2)5-9-6-15-11(12(13)14)10(9)8(3)4/h6-8H,5H2,1-4H3,(H,13,14) |
InChI 键 |
UQOBAOPHCVLCCA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CSC(=C1C(C)C)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(6-Benzenesulfonyl-1-cyano-4-hydroxy-isoquinoline-3-carbonyl)-amino]-acetic acid](/img/structure/B8417900.png)
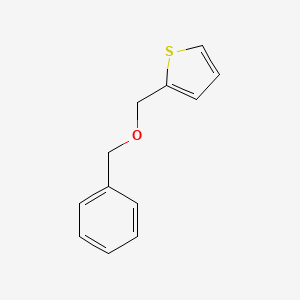
![N-[2-(3-aminophenyl)-1,1-dimethyl-ethyl]-acetamide](/img/structure/B8417910.png)
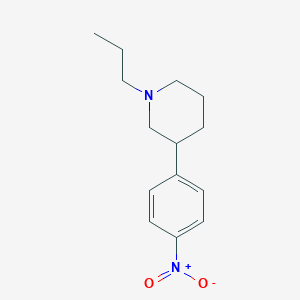
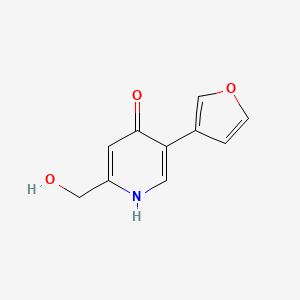
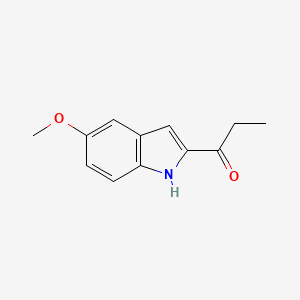
![N-{bicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B8417931.png)
![8-Methoxy-5,6-dihydrobenzo[h]cinnoline-3(2H)-one](/img/structure/B8417939.png)
![8-chloro-6-(2-chlorophenyl)-4H-imidazo[1,2-a][1,4]benzodiazepine](/img/structure/B8417943.png)
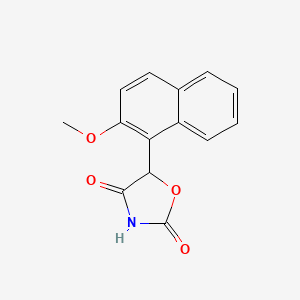
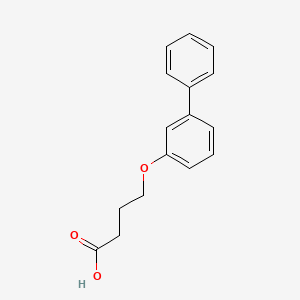
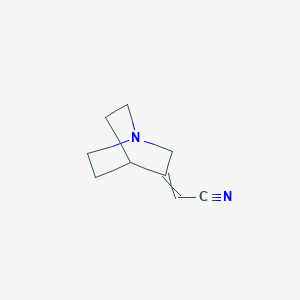
![4-[1,3]Dioxan-2-yl-butyric acid](/img/structure/B8417969.png)

